5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its pyrazole core and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with phenylhydrazine in the presence of chloroacetic acid. The reaction conditions often require heating and the use of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chlorinated phenyl groups make it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been studied for its potential use in drug discovery. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for further research in medicinal chemistry.
Medicine: Due to its structural similarity to other biologically active compounds, it may be explored for its therapeutic potential. Research into its pharmacokinetics and pharmacodynamics could lead to the development of new drugs.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to specific biochemical reactions. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Chlorinated phenyl compounds: Compounds with similar chlorinated phenyl groups but different core structures.
Uniqueness: 5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its specific combination of chlorinated phenyl groups and the pyrazole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-9-5-4-8-11(12)14-13(16(21)22)15(18)20(19-14)10-6-2-1-3-7-10/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFFPJOZJQPHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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